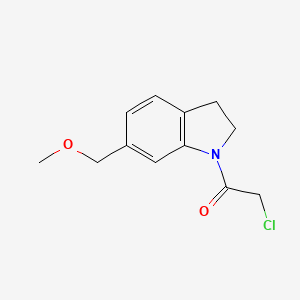

1-(6-(Metoximetil)indolin-1-il)-2-cloroetan-1-ona

Descripción general

Descripción

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is a chemical compound belonging to the class of indolines. It is a colorless to light yellow crystalline solid with a molecular weight of 281.69 g/mol. It is soluble in water, ethanol, and methanol. It is also known by its CAS registry number of 687-57-6. 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one has been studied for its potential medicinal and biological applications.

Aplicaciones Científicas De Investigación

Estudios Quimioproteómicos

“1-(6-(Metoximetil)indolin-1-il)-2-cloroetan-1-ona” es un fragmento de molécula pequeña reactivo con cisteína utilizado en estudios quimioproteómicos . Se puede usar para estudiar tanto proteínas tradicionalmente medicamentosas como proteínas "no medicamentosas" o difíciles de atacar .

Estudios de Ligabilidad

Este compuesto también se utiliza en estudios de ligabilidad . La ligabilidad se refiere a la capacidad de una proteína para unirse a un ligando de molécula pequeña con alta afinidad. Este es un factor clave en el descubrimiento y desarrollo de fármacos .

Descubrimiento de Ligandos Covalentes Basados en Fragmentos

El compuesto se puede utilizar solo en el descubrimiento de ligandos covalentes basados en fragmentos . Este es un método utilizado en el descubrimiento de fármacos donde se buscan pequeños fragmentos químicos para identificar aquellos que se unen al objetivo biológico .

Degradación Proteica Dirigida

El compuesto se puede incorporar a herramientas bifuncionales como moléculas electrofílicas PROTAC® para la degradación proteica dirigida . Esta es una técnica que se utiliza para degradar selectivamente proteínas que causan enfermedades en el cuerpo .

Descubrimiento de Ligasa E3

El compuesto ha sido demostrado por el Cravatt Lab Lab para el descubrimiento de ligasa E3 . Las ligasas E3 son enzimas que juegan un papel crucial en el sistema ubiquitina-proteasoma, que es responsable de la degradación de proteínas en las células .

Estudios Anti-VIH-1

Los derivados del indol, como "this compound", se han informado en estudios de acoplamiento molecular como posibles agentes anti-VIH-1 .

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as difficult-to-target proteins .

Mode of Action

This compound interacts with its targets through a covalent bond with the cysteine residues in proteins . This interaction can lead to changes in the protein’s function, potentially altering its activity or stability.

Análisis Bioquímico

Biochemical Properties

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly in chemoproteomic and ligandability studies. This compound is known to be cysteine-reactive, meaning it can form covalent bonds with cysteine residues in proteins . This reactivity makes it useful for identifying and studying traditionally druggable proteins as well as “undruggable” or difficult-to-target proteins. The compound can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .

Cellular Effects

The effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by interacting with cysteine residues in proteins, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . By forming covalent bonds with target proteins, it can modulate their activity, potentially leading to altered cellular responses and functions.

Molecular Mechanism

At the molecular level, 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one exerts its effects through covalent binding interactions with cysteine residues in proteins . This binding can result in enzyme inhibition or activation, depending on the target protein. The compound’s ability to form stable covalent bonds with cysteine residues makes it a powerful tool for studying protein function and regulation. Additionally, these interactions can lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its reactivity may decrease over time if not stored properly . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target protein activity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular damage . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any harmful side effects.

Metabolic Pathways

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s cysteine-reactive nature suggests it may influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . Understanding these interactions can provide insights into the compound’s broader impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . The compound’s ability to covalently bind to cysteine residues may also play a role in its distribution within cellular compartments.

Subcellular Localization

The subcellular localization of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different sets of proteins depending on its subcellular distribution

Propiedades

IUPAC Name |

2-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-8-9-2-3-10-4-5-14(11(10)6-9)12(15)7-13/h2-3,6H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYFESHSXXACMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC2=C(CCN2C(=O)CCl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)

![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)